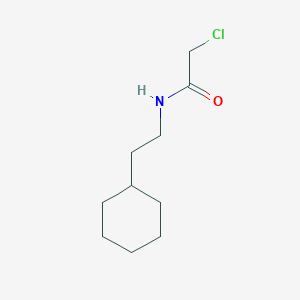![molecular formula C11H12N4O B1425043 {2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine CAS No. 1283108-35-9](/img/structure/B1425043.png)
{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine
Overview
Description
“{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine” is a chemical compound with the CAS number 1283108-35-9 . It has a molecular weight of 216.24 and a molecular formula of C11H12N4O .
Molecular Structure Analysis
The molecular structure of “{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine” consists of a pyridine ring attached to a pyridazine ring via an ethylamine linker .Scientific Research Applications
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel heterocyclic compounds that exhibit anti-fibrotic activities . These activities are particularly evaluated against immortalized rat hepatic stellate cells (HSC-T6), which are key players in the development of liver fibrosis . The derivatives of this compound have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Anticancer Activity
Derivatives of “{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine” have been synthesized and tested for their anticancer activity , particularly against lung cancer cell lines . These compounds have displayed more cytotoxic activity than the reference drug imatinib, with some derivatives showing significantly lower IC50 values, suggesting a strong potential for development as anticancer agents .
Antimicrobial and Antifungal Activity
The synthesized derivatives have also been evaluated for their antimicrobial and antifungal activities . They have been tested against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . The results have indicated that these derivatives possess higher activity than some existing drugs, which could lead to the development of new antimicrobial and antifungal agents .
Pharmacokinetic Profiles
The pharmacokinetic profiles of these derivatives have been studied, which is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds . This information is essential for the development of any pharmaceutical agent, as it affects the dosage and frequency of administration .
Receptor Tyrosine Kinase Inhibition
Some derivatives have been identified as inhibitors of receptor tyrosine kinase, an enzyme that plays a significant role in the signaling pathways of cancer cells . By inhibiting this enzyme, these compounds could potentially be used to treat various types of cancers by disrupting the signaling that leads to cancer cell proliferation .
Antioxidant Activity
The antioxidant activity of these derivatives has been assessed using the DPPH (2,2-diphenylpicrylhydrazyl) method . Antioxidants are important for protecting the body from oxidative stress, which can lead to chronic diseases. The results showed that the evaluated IC50 value was close to that of ascorbic acid, indicating these compounds could serve as effective antioxidants .
properties
IUPAC Name |
2-(6-pyridin-3-ylpyridazin-3-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-5-7-16-11-4-3-10(14-15-11)9-2-1-6-13-8-9/h1-4,6,8H,5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTJZVCLOMPRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




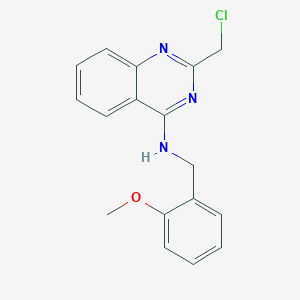
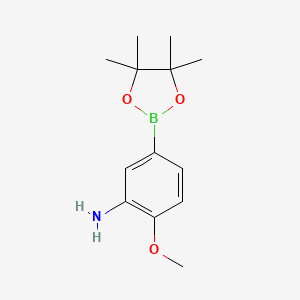
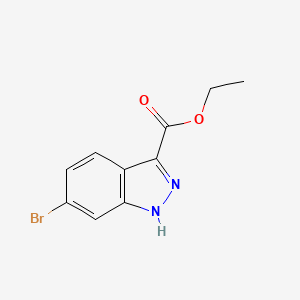
![[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424969.png)
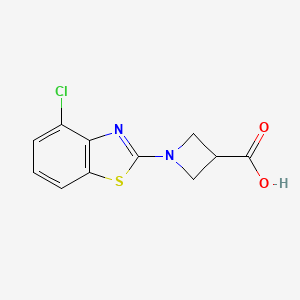

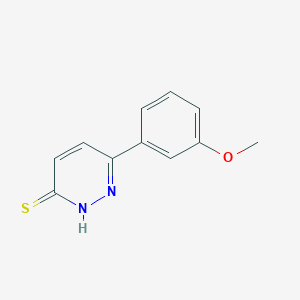
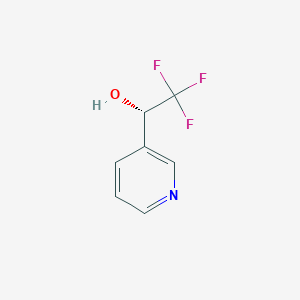
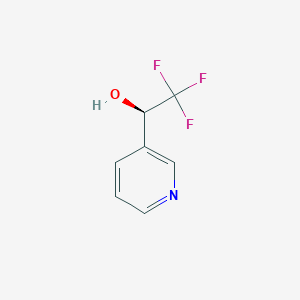
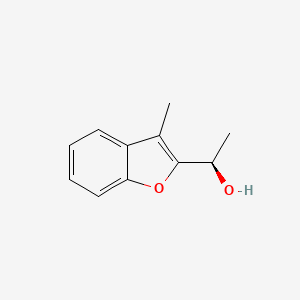
![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)
![9-Ethyl-6,9-diazaspiro[4.5]decane](/img/structure/B1424981.png)
